N-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[(4-Chlorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes a 4-methylbenzenesulfonyl group at position 3 and a 4-chlorophenylmethyl substituent at position 3.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-15-6-12-18(13-7-15)32(30,31)23-22-26-21(25-14-16-8-10-17(24)11-9-16)19-4-2-3-5-20(19)29(22)28-27-23/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLVWASJANQVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of the quinazoline ring: This step often involves the use of anthranilic acid derivatives.
Substitution reactions: The chlorophenyl and methylbenzenesulfonyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and high-throughput screening to identify the most efficient conditions.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-HIV and antibacterial agent. It has been screened for its activity against various pathogens, including gram-positive and gram-negative bacteria.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Pharmacological Research: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt various biological pathways. For example, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The antibacterial activity is due to its interaction with bacterial cell wall synthesis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazoloquinazoline derivatives share a common heterocyclic core but differ in substituents, which critically modulate physicochemical and biological properties. Key analogues include:
Physicochemical Properties
- Solubility : Ethoxy or hydroxyl substituents (e.g., compound 98 in ) enhance aqueous solubility compared to alkyl or halogenated groups .
Research Findings and Implications
Substituent Effects: Sulfonyl Groups: Electron-withdrawing substituents (e.g., 4-chlorophenylsulfonyl) enhance binding to hydrophobic enzyme pockets but may reduce solubility . Amino Substituents: Bulky groups (e.g., isopropylphenyl in ) decrease synthetic yields but improve target selectivity .
Therapeutic Potential: The target compound’s balanced substituents (moderately electron-withdrawing sulfonyl and lipophilic chlorophenylmethyl) may optimize pharmacokinetics for CNS or antiparasitic applications .
Unresolved Questions: Limited bioactivity data for triazoloquinazolines necessitate further studies to validate their mechanism of action and therapeutic scope.
Biological Activity
N-[(4-Chlorophenyl)Methyl]-3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse pharmacological properties. The presence of the chlorophenyl and methylbenzenesulfonyl groups enhances its reactivity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C16H15ClN4O2S
- Molecular Weight : 364.83 g/mol
Anticancer Properties
Research has indicated that compounds containing quinazoline and triazole moieties exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study : A study on similar quinazoline derivatives demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Activity
The presence of sulfonamide groups in the compound indicates potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis.
Research Findings : A related study showed that sulfonamide derivatives exhibited considerable antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests that our compound may also have similar efficacy.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many organisms.
Data Table: Inhibition Potency of Related Compounds
Q & A
Basic: What synthetic strategies are recommended for synthesizing this triazoloquinazoline derivative?
Answer:
The synthesis typically involves multi-step reactions:
- Triazole Ring Formation : Cyclocondensation of hydrazine derivatives with carbonyl intermediates under basic conditions, as seen in analogous triazoloquinazolines .
- Quinazoline Moiety Construction : Condensation of anthranilic acid derivatives with formamide or urea, followed by cyclization .
- Substituent Introduction : The 4-chlorobenzyl and 4-methylbenzenesulfonyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. Use TLC and HPLC for intermediate monitoring .
Advanced: How can structural contradictions in biological activity data for triazoloquinazoline derivatives be resolved?
Answer:
Contradictions often arise from variations in substituent effects or assay conditions. Methodological approaches include:
- Systematic SAR Studies : Compare analogs (e.g., replacing 4-methylbenzenesulfonyl with trifluoromethoxy groups) to isolate substituent contributions to activity .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins, reconciling disparities between in vitro and in vivo results .
- Standardized Assays : Repeat assays under controlled conditions (e.g., fixed cell lines, consistent IC50 protocols) to minimize variability .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] ~529 Da) .
- X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for structure-activity correlations .
Advanced: What in silico approaches predict the pharmacokinetic profile of this compound?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 assess solubility, cytochrome P450 interactions, and blood-brain barrier penetration. For example, the 4-methylbenzenesulfonyl group may enhance metabolic stability .
- Molecular Dynamics Simulations : GROMACS evaluates binding stability with targets (e.g., kinases) over time, complementing static docking results .
- QSAR Modeling : Correlates physicochemical descriptors (e.g., logP, polar surface area) with bioavailability using datasets from analogs .
Basic: What in vitro assays are suitable for initial cytotoxicity screening?
Answer:
- Daphnia magna Assay : A rapid ecotoxicological screen to prioritize compounds for mammalian testing .
- MTT/PrestoBlue Assays : Measure mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7). IC50 values <10 μM warrant further study .
- Selectivity Index (SI) : Compare cytotoxicity in cancerous vs. non-cancerous cells (e.g., HEK293) to identify selective candidates .
Advanced: How can substituent modifications enhance target selectivity?
Answer:
- Electron-Withdrawing Groups : Replace 4-methylbenzenesulfonyl with nitro or cyano groups to modulate electron density and binding affinity .
- Steric Optimization : Introduce bulkier substituents (e.g., tert-butyl) to block off-target interactions, guided by docking results .
- Hydrogen Bonding Motifs : Incorporate amide or hydroxyl groups to form specific interactions with active-site residues (e.g., kinase ATP pockets) .
Basic: What chromatographic methods ensure purity of the final compound?
Answer:
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity >95% .
- Preparative TLC : Isolate intermediates using silica gel plates and chloroform/methanol eluents .
- Melting Point Analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline purity .
Advanced: How can crystallographic data resolve ambiguities in regiochemistry?
Answer:
- Single-Crystal X-ray Diffraction : Assigns atom connectivity (e.g., triazole vs. quinazoline ring fusion) and detects tautomerism .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking of aromatic rings) influencing stability .
- DFT Calculations : Compare experimental vs. theoretical bond lengths/angles to validate regioselectivity .
Basic: What are the storage and stability guidelines for this compound?
Answer:
- Storage : Keep at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the sulfonyl group .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: How can conflicting SAR data from different research groups be reconciled?
Answer:
- Meta-Analysis : Aggregate data from published analogs (e.g., triazoloquinazolines with varying aryl substitutions) to identify consensus trends .
- Dose-Response Re-evaluation : Validate reported activities using standardized protocols (e.g., NIH/NCATS assays) .
- Machine Learning : Train models on combined datasets to predict activity cliffs and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
